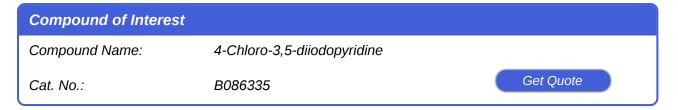


Application Notes & Protocols: Palladium-Catalyzed Reactions of 4-Chloro-3,5diiodopyridine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic functionalization of **4-Chloro-3,5-diiodopyridine** using palladium-catalyzed cross-coupling reactions. This trihalogenated pyridine is a versatile building block for the synthesis of highly substituted scaffolds, which are of significant interest in medicinal chemistry and materials science.

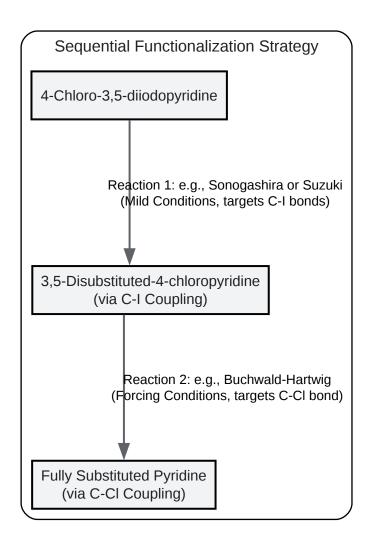
Introduction: A Scaffold for Sequential Functionalization

4-Chloro-3,5-diiodopyridine possesses three halogen atoms at distinct positions, offering a platform for selective, sequential, and orthogonal chemical modifications. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[1] This inherent reactivity difference is the cornerstone of its synthetic utility, allowing for the selective functionalization of the two C-I bonds at the 3- and 5-positions under milder conditions, while leaving the more robust C-Cl bond at the 4-position available for subsequent transformations under more forcing conditions.[2]

This stepwise approach enables the precise introduction of three different substituents onto the pyridine core, making **4-Chloro-3,5-diiodopyridine** an ideal scaffold for building diverse molecular libraries for drug discovery and other applications. Key palladium-catalyzed reactions



applicable to this substrate include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.



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Caption: Logical workflow for the sequential functionalization of **4-Chloro-3,5-diiodopyridine**.

Sonogashira Coupling Reactions

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[3] For **4-Chloro-3,5-diiodopyridine**, this reaction can be controlled to achieve either mono- or di-alkynylation at the highly reactive C-I positions.

Application Data: Sonogashira Coupling



The following table summarizes representative conditions for the selective Sonogashira coupling. The choice of catalyst, ligand, and stoichiometry of the alkyne are critical for controlling the reaction outcome.[4][5]

Entry	Coupli ng Partne r (Equiv.	Cataly st (mol%)	Co- catalys t (mol%)	Base	Solven t	Temp. (°C)	Produ ct	Est. Yield
1	Phenyla cetylen e (1.1)	Pd(PPh 3)4 (2)	Cul (4)	Et₃N	THF	RT	Mono- alkynyl	Good
2	Phenyla cetylen e (2.2)	Pd(PPh 3)2Cl2 (3)	Cul (5)	Et₃N/D MF	DMF	60	Di- alkynyl	High
3	TMS- acetyle ne (2.5)	Pd(PPh 3)4 (2)	Cul (4)	DIPA	Toluene	70	Di- TMS- alkynyl	High

Experimental Protocol: Di-alkynylation of 4-Chloro-3,5-diiodopyridine

This protocol describes a general procedure for the double Sonogashira coupling at the C3 and C5 positions.

Materials:

- 4-Chloro-3,5-diiodopyridine (1.0 eq)
- Terminal alkyne (e.g., Phenylacetylene) (2.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
- Copper(I) iodide [CuI] (5 mol%)



- Triethylamine (Et₃N)
- N,N-Dimethylformamide (DMF), anhydrous
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **4-Chloro-3,5-diiodopyridine**, Pd(PPh₃)₂Cl₂, and Cul.
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous DMF and triethylamine via syringe.
- Add the terminal alkyne dropwise to the stirred solution.
- Heat the reaction mixture to 60 °C and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[6] Similar to the Sonogashira reaction, the C-I bonds of **4-Chloro-3,5-diiodopyridine** can be selectively coupled, leaving the C-Cl bond intact for further chemistry.

Application Data: Suzuki-Miyaura Coupling



The following table outlines typical conditions for Suzuki coupling. The choice of base and solvent system is crucial for efficient transmetalation.[7]

Entry	Couplin g Partner (Equiv.)	Catalyst (mol%)	Base (Equiv.)	Solvent	Temp. (°C)	Product	Est. Yield
1	Phenylbo ronic acid (1.2)	Pd(PPh3) 4 (3)	K₂CO₃ (2.0)	Toluene/ H ₂ O (4:1)	90	Mono- aryl	Good
2	Phenylbo ronic acid (2.5)	PdCl ₂ (dp pf) (3)	Na₂CO₃ (3.0)	Dioxane/ H ₂ O (5:1)	100	Di-aryl	High
3	4- Methoxy phenylbo ronic acid (2.5)	Pd(OAc) ₂ (2) + SPhos (4)	K₃PO₄ (3.0)	Toluene	110	Di-aryl	High

Experimental Protocol: Di-arylation of 4-Chloro-3,5-diiodopyridine

This protocol provides a general method for the Suzuki-Miyaura di-arylation at the C3 and C5 positions.

Materials:

- 4-Chloro-3,5-diiodopyridine (1.0 eq)
- Arylboronic acid (e.g., Phenylboronic acid) (2.5 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl2(dppf)] (3 mol%)
- Sodium carbonate (Na₂CO₃) (3.0 eq)

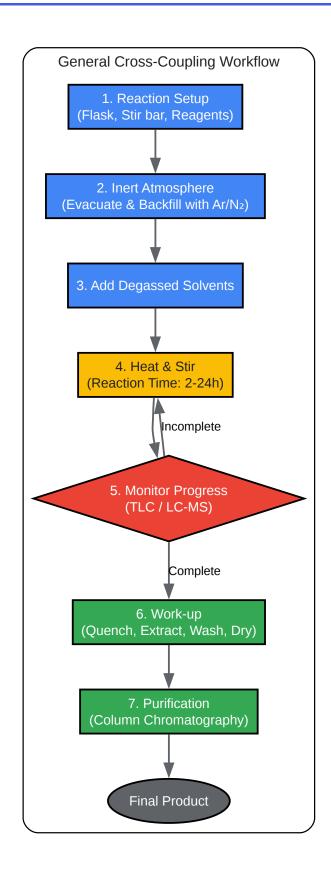


- 1,4-Dioxane
- Water, degassed
- Inert gas (Argon or Nitrogen)

Procedure:

- In a Schlenk flask, combine **4-Chloro-3,5-diiodopyridine**, the arylboronic acid, PdCl₂(dppf), and Na₂CO₃.
- Evacuate and backfill the flask with inert gas three times.
- Add degassed 1,4-dioxane and water.
- Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
- · Wash the filtrate with water and brine.
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.





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Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.



Buchwald-Hartwig Amination

After functionalizing the C3 and C5 positions, the remaining C4-chloro substituent can be targeted using the Buchwald-Hartwig amination.[8][9] This reaction typically requires more forcing conditions, such as higher temperatures and specialized bulky phosphine ligands, to activate the stronger C-Cl bond.[10][11]

Application Data: Buchwald-Hartwig Amination

This table shows representative conditions for the amination of an aryl chloride, applicable to a 3,5-disubstituted-4-chloropyridine intermediate.

| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Product | Est. Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 4-Morpholinyl | High | | 2 | Aniline (1.2) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 4-Anilino | Good | | 3 | Benzylamine (1.2) | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 4-Benzylamino | High |

Experimental Protocol: Amination of a 3,5-Diaryl-4-chloropyridine

This protocol outlines a procedure for the final C-N bond formation at the C4 position.

Materials:

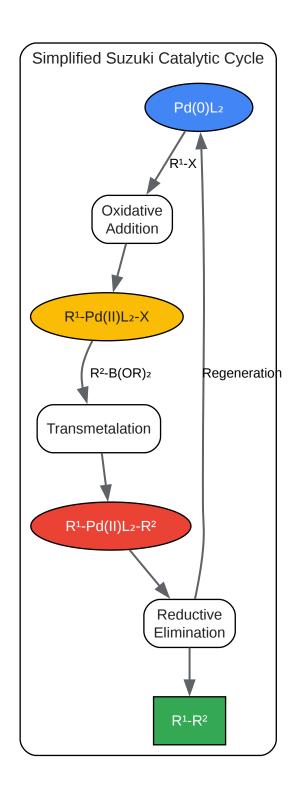
- 3,5-Diaryl-4-chloropyridine (from Suzuki coupling) (1.0 eg)
- Amine (e.g., Morpholine) (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)
- XPhos (4 mol%)
- Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
- Toluene, anhydrous
- Inert gas (Argon or Nitrogen)



Procedure:

- Glovebox recommended: Add Pd2(dba)3, XPhos, and NaOt-Bu to a dry Schlenk tube.
- Add the 3,5-diaryl-4-chloropyridine substrate.
- Remove the tube from the glovebox, place it under an inert atmosphere.
- Add anhydrous toluene, followed by the amine via syringe.
- Seal the tube and heat the mixture to 110 °C in an oil bath for 12-24 hours.
- Monitor the reaction by LC-MS.
- After cooling, carefully quench the reaction with saturated aqueous NH4Cl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify the crude product by flash column chromatography.





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Caption: A simplified diagram of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.



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